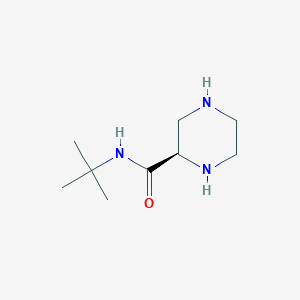

3-(Pyridin-3-yl)cyclohexanone

Übersicht

Beschreibung

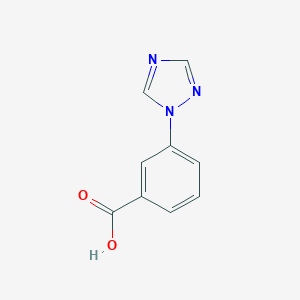

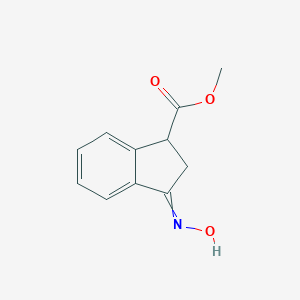

3-(Pyridin-3-yl)cyclohexanone is a chemical compound that has been studied for its unique structural and chemical properties. It is an example of a compound where pyridine and cyclohexanone moieties are combined, leading to a variety of interactions and properties.

Synthesis Analysis

The synthesis of 3-(Pyridin-3-yl)cyclohexanone and related derivatives typically involves reactions of pyridine with different aldehydes and ketones. For instance, 2,6-Bis(Arylmethylidene)cyclohexanones, which are structurally similar to 3-(Pyridin-3-yl)cyclohexanone, undergo reactions like 1,3-dipolar cycloaddition to form various derivatives (Raj & Raghunathan, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Pyridin-3-yl)cyclohexanone is characterized by specific interactions like C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions play a crucial role in the crystal packing and stability of these compounds (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Compounds like 3-(Pyridin-3-yl)cyclohexanone participate in various chemical reactions, such as cycloaddition, which are pivotal in synthesizing spiroheterocyclic frameworks and other complex structures (Raj & Raghunathan, 2001).

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Molecular Interactions

The molecular structure and crystal packing of isomeric compounds related to "3-(Pyridin-3-yl)cyclohexanone" demonstrate the significance of C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions facilitate the formation of linear chains, layer structures, and three-dimensional networks, which are crucial in understanding the material's properties and behaviors (Lai, Mohr, & Tiekink, 2006).

Antimicrobial and Antioxidant Activities

Unexpected products from the condensation reaction involving pyridine derivatives exhibit moderate antifungal activity, with some compounds showing significantly higher activity towards Cryptococcus neoformans compared to traditional medical practices. This suggests potential applications in antibacterial and antifungal domains (Rusnac et al., 2020).

Luminescent Properties for Crystal Engineering

The study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones reveals insights into the luminescent properties of materials. The incorporation of coformers into co-crystals modifies luminescent properties, suggesting potential applications in crystal engineering to create crystals with specific luminescent characteristics (Li et al., 2015).

Catalytic Performance in Oxidation Reactions

Peroxo- and oxovanadium(IV) complexes with tridentate N-heterocycle ligands exhibit high catalytic activity in the oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions. These findings are crucial for the development of efficient catalysts for industrial oxidation processes (Ma et al., 2015).

Photosensitizer for Dye-Sensitized Solar Cells

Iridium complexes with cyclohexenone derivatives as ligands show promise as photosensitizers for dye-sensitized solar cells (DSSC), extending absorption response and facilitating efficient electron injection. These complexes demonstrate potential for enhancing DSSC performance through novel material design (Wang et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities could be explored .

Eigenschaften

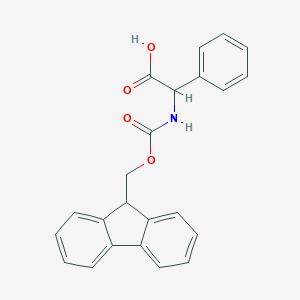

IUPAC Name |

3-pyridin-3-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQUIBACCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)cyclohexanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)